molecular formula C16H18FN3 B15075880 4-(Diethylamino)-3'-fluoroazobenzene CAS No. 107880-07-9

4-(Diethylamino)-3'-fluoroazobenzene

Cat. No.: B15075880
CAS No.: 107880-07-9
M. Wt: 271.33 g/mol
InChI Key: WBAPZYAUNDQWNB-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3'-fluoroazobenzene is an azobenzene derivative characterized by a diethylamino group at the para position of one benzene ring and a fluorine atom at the meta position of the adjacent ring. Azobenzene derivatives are widely studied for their photoresponsive properties, which make them valuable in molecular switches, optoelectronic devices, and drug delivery systems. The diethylamino group enhances electron-donating capacity, while the fluorine substituent introduces steric and electronic effects that modulate isomerization kinetics and thermal stability.

Properties

CAS No.

107880-07-9

Molecular Formula

C16H18FN3

Molecular Weight

271.33 g/mol

IUPAC Name

N,N-diethyl-4-[(3-fluorophenyl)diazenyl]aniline

InChI

InChI=1S/C16H18FN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3

InChI Key

WBAPZYAUNDQWNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3’-fluoroazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable aromatic compound. One common method is as follows:

    Diazotization: The starting material, 4-(Diethylamino)aniline, is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 3-fluoroaniline in an alkaline medium to form the desired azobenzene compound.

The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(Diethylamino)-3’-fluoroazobenzene may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-3’-fluoroazobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the azo group (N=N) can yield hydrazo compounds or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Diethylamino)-3’-fluoroazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic dye in studies of molecular switches and light-responsive materials.

    Biology: Employed in the development of photoresponsive biomolecules for controlled biological processes.

    Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.

    Industry: Utilized in the manufacture of optical data storage devices and sensors.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-3’-fluoroazobenzene is primarily based on its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This change in molecular conformation can alter the compound’s physical and chemical properties, such as color and solubility, enabling its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Dimethylaminoazobenzene

  • Structural Differences: The dimethylamino group replaces diethylamino, reducing steric bulk and altering electron-donating capacity.
  • Toxicity and Safety: 4-Dimethylaminoazobenzene is classified as highly toxic, requiring OSHA-mandated engineering controls (e.g., Class I Type B biological safety hoods) to prevent skin/eye exposure.
Property 4-(Diethylamino)-3'-fluoroazobenzene 4-Dimethylaminoazobenzene
Substituents -N(C₂H₅)₂, -F -N(CH₃)₂
Toxicity Controls Not specified (inferred lower hazard) OSHA 1910.1015
Applications Photoresponsive materials Carcinogen research

Oxybutynin Hydrochloride

  • Functional Group Similarity: Both compounds feature a diethylamino moiety, but oxybutynin incorporates it into an esterified alkyne chain.
  • Physicochemical Properties: Oxybutynin HCl is highly soluble in water and ethanol (99.5%), with a melting point of 124–129°C. The fluorine in this compound likely reduces solubility in polar solvents compared to oxybutynin but enhances thermal stability due to halogen effects.
Property This compound Oxybutynin Hydrochloride
Solubility (Water) Likely moderate Freely soluble
Melting Point Not reported 124–129°C
Biological Activity Photoresponsive isomerization Anticholinergic agent

Fluorinated Azepines (e.g., 5-Fluoro-2-(diethylamino)-3,4,5-didehydroazepine)

  • Reactivity : Fluorinated azepines react with t-butyllithium to yield alkylated products (e.g., 4- and 5-t-butyl derivatives) in a 2.5:1 ratio, independent of the halogen substituent (F or Cl).
  • Comparison: The fluorine in this compound may similarly stabilize intermediates during synthesis, though its planar aromatic system likely exhibits distinct isomerization kinetics compared to non-aromatic azepines.

Amiodarone Hydrochloride

  • Structural Contrast: Amiodarone contains a diethylaminoethoxy group linked to a benzofuran-iodinated ketone.
  • Functional Impact: The diethylaminoethoxy group in amiodarone enhances cardiac tissue targeting, whereas the fluorine in this compound primarily modulates electronic properties for optical applications.

Key Research Findings

  • Synthetic Pathways: Fluorinated azobenzenes like this compound may form didehydroazepine intermediates during base-mediated reactions, similar to halogenoazepine derivatives.
  • Safety Profiles: Diethylamino-containing compounds often require stringent handling protocols, though specific guidelines for this compound remain undefined compared to dimethylamino analogs.
  • Thermal and Optical Stability : Fluorine substitution is predicted to enhance thermal stability and redshift absorption spectra, critical for photodynamic therapies.

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